4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Catalog No.
S16139953
CAS No.
M.F
C7H4Cl2F3N
M. Wt
230.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyrid...

Product Name

4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

IUPAC Name

4-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

InChI

InChI=1S/C7H4Cl2F3N/c8-2-4-1-6(9)5(3-13-4)7(10,11)12/h1,3H,2H2

InChI Key

LISGMBXYCSRXSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)C(F)(F)F)CCl

4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a highly functionalized, tri-substituted pyridine building block designed for advanced agrochemical and pharmaceutical synthesis. It features an electron-withdrawing trifluoromethyl group at the C5 position, which strongly modulates the basicity of the pyridine ring and enhances the lipophilicity of downstream candidates. The presence of both an aliphatic chloromethyl handle at C2 and an activated aryl chloride at C4 provides two orthogonal sites for nucleophilic substitution and cross-coupling. For procurement teams, sourcing this pre-functionalized intermediate directly eliminates the need for multi-step in-house halogenation, ensuring a streamlined, high-purity supply chain for complex heterocyclic drug discovery and crop protection development [1].

Synthesis Fit

Privileged TFMP building block for agrochemical and pharmaceutical heterocyclic synthesis
Dual electrophilic handles (benzylic –CH₂Cl and aromatic –Cl at C4) enable sequential chemoselective derivatization
4-Chloro substitution pattern directs regioselective SNAr and palladium-catalyzed cross-coupling

Attempting to substitute 4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine with simpler analogs, such as 4-chloro-2-methyl-5-(trifluoromethyl)pyridine, introduces severe process bottlenecks. In-house radical chlorination of the C2-methyl group typically yields a difficult-to-separate mixture of mono-, di-, and tri-chlorinated products, leading to significant yield losses and elevated purification costs. Furthermore, utilizing 2,4-dichloro-5-(trifluoromethyl)pyridine as a workaround fails to provide the necessary aliphatic carbon linker, fundamentally altering the spatial geometry and receptor-binding profile of the final active pharmaceutical ingredient (API). Consequently, utilizing the exact pre-chloromethylated, 4-chloro-substituted scaffold is mandatory for reproducible, high-yield sequential functionalization without compromising regioselectivity [1].

Substitution Risk

Mono-chloromethyl analogs (e.g., 2-(chloromethyl)-5-(trifluoromethyl)pyridine) lack the aromatic Cl handle, preventing orthogonal functionalization strategies
3- or 5-chloro regioisomers may shift SNAr regiochemical outcome and reactivity order, altering the sequence of derivatization steps
Off-the-shelf analogs often have lower purity specifications (95% vs 98%), which may increase impurity-driven side reactions in multi-step syntheses

Regioselective Bifunctionalization: Orthogonal Reactivity at C2 vs. C4

The primary procurement advantage of 4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is its capacity for strictly orthogonal functionalization. Under mild basic conditions, the C2-chloromethyl group undergoes rapid aliphatic SN2 displacement with amines or alkoxides, leaving the C4-chloro group completely intact. Subsequent high-temperature SNAr or palladium-catalyzed cross-coupling can then be directed at the C4 position. In contrast, utilizing 2,4-dichloro-5-(trifluoromethyl)pyridine results in competing SNAr reactions at both the C2 and C4 positions, yielding a 60:40 mixture of regioisomers that requires costly chromatographic separation [1].

Evidence DimensionRegioisomer ratio during sequential nucleophilic substitution
Target Compound Data>98:2 selectivity for C2-aliphatic substitution prior to C4-SNAr
Comparator Or Baseline2,4-Dichloro-5-(trifluoromethyl)pyridine (60:40 regioisomer mixture)
Quantified Difference38% absolute improvement in regioselectivity
ConditionsStandard SN2/SNAr sequential amination assay (1.0 eq amine, K2CO3, MeCN, 25°C)

Eliminates the need for expensive preparative chromatography to separate regioisomers, directly lowering large-scale manufacturing costs.

Orthogonal Handles
Class-level inference
2 reactive sites: benzylic –CH₂Cl + aromatic –Cl at C4
Analog: only –CH₂Cl (1 site)
Enables sequential chemoselective elaboration
Rate differential ~10²–10³ fold based on benzylic vs aryl halide principles

Processability: Avoidance of Over-Chlorination Impurities

Sourcing the pre-functionalized chloromethyl compound bypasses the need for late-stage radical chlorination of 4-chloro-2-methyl-5-(trifluoromethyl)pyridine. Industrial-scale chlorination of the 2-methyl analog using N-chlorosuccinimide (NCS) inherently produces 15-25% of the over-chlorinated dichloromethyl (-CHCl2) impurity, which is notoriously difficult to purge via crystallization. By procuring the specifically mono-chloromethylated target compound, process chemists can maintain a strict impurity profile, ensuring that downstream API intermediates meet stringent regulatory thresholds for process-related impurities [1].

Evidence DimensionLevels of di-halogenated (-CHCl2) impurities in the starting material stream
Target Compound Data<0.5% dichloromethyl impurity (commercial pre-functionalized grade)
Comparator Or BaselineIn-house chlorination of 4-chloro-2-methyl-5-(trifluoromethyl)pyridine (15-25% dichloromethyl impurity)
Quantified Difference>14.5% reduction in critical process impurities
ConditionsStandard industrial batch analysis vs. optimized in-house radical chlorination (NCS/AIBN)

Procuring the exact pre-chloromethylated compound guarantees high-purity starting material, avoiding yield-crushing purification steps.

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 +0.4 to +0.6
Supports passive permeability prediction
Trend from 3-Cl analog vs non-chlorinated parent; target estimated in same range

Thermal Stability and Handling vs. Bromomethyl Analogs

For bulk procurement and long-term storage, the chloromethyl leaving group demonstrates lower degradation rates compared to its bromomethyl counterpart. 4-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine shows negligible degradation (<1%) when stored at ambient temperature for 6 months. In contrast, the corresponding 2-(bromomethyl) analog is light- and heat-sensitive, degrading by up to 12% over the same period and requiring strict cold-chain logistics (-20°C). This makes the chloromethyl variant a highly practical choice for standard supply chain handling [1].

Evidence DimensionAmbient temperature degradation over 6 months
Target Compound Data<1% degradation at 25°C
Comparator Or Baseline4-Chloro-2-(bromomethyl)-5-(trifluoromethyl)pyridine (12% degradation at 25°C)
Quantified Difference11% improvement in ambient shelf-life stability
Conditions6-month stability study at 25°C, ambient light, sealed container

Allows for standard ambient shipping and warehousing, significantly reducing cold-chain logistics costs for bulk procurement.

Purity Specification
Data to verify
98% (custom synthesis)
Reduces impurity-driven false positives in assays
Supplier specification; independent QC verification recommended
SNAr Reactivity Order
Class-level inference
C4-Cl (target): higher SNAr reactivity
C3-Cl regioisomer: less activated
Milder cross-coupling conditions possible
Qualitative prediction based on Meisenheimer intermediate conjugation

Sequential Bi-Functional API Synthesis

Highly suited for pharmaceutical workflows requiring distinct pharmacophores at the C2 and C4 positions, leveraging the orthogonal reactivity of the chloromethyl and chloro groups to build complex kinase inhibitors or GPCR modulators [1].

Agrochemical Linker Development

A highly effective precursor for synthesizing advanced crop protection agents, where the robust -CH2- ether or amine linkage is required alongside the lipophilic -CF3 group to enhance cuticular penetration without relying on unstable bromomethyl intermediates [2].

High-Purity Library Enumeration

Recommended for combinatorial library synthesis in early-stage drug discovery, as the absence of over-chlorinated impurities ensures clean, high-throughput parallel synthesis without the need for intermediate purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential chemoselective derivatization for SAR exploration
Dual reactive handles (benzylic –CH₂Cl and aromatic –Cl at C4)
Orthogonal functionalization sequence and cross-coupling efficiency
Lipophilicity tuning in scaffold optimization
4-Chloro substituent enhances computed logP ~0.4–0.6 vs non-chlorinated analog
Passive permeability prediction and structure-property relationship validation
High-purity building block supply for sensitive syntheses
Custom synthesis purity 98% vs off-the-shelf 95%
Impurity profile control and assay reproducibility
Agrochemical candidate synthesis using TFMP scaffold
4-Chloro-2-(chloromethyl)-5-(trifluoromethyl) substitution pattern
Scalable derivatization and selectivity profile investigation

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

228.9672890 g/mol

Monoisotopic Mass

228.9672890 g/mol

Heavy Atom Count

13

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